Cu(II)(2)-3,5-Dips(4) Cu(II)(2)-3,5-Dips(4)
Brand Name: Vulcanchem
CAS No.: 116696-26-5
VCID: VC0045120
InChI: InChI=1S/4C13H18O3.Cu/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h4*5-8,14H,1-4H3,(H,15,16);
SMILES: CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.[Cu]
Molecular Formula: C52H72CuO12
Molecular Weight: 952.682

Cu(II)(2)-3,5-Dips(4)

CAS No.: 116696-26-5

Main Products

VCID: VC0045120

Molecular Formula: C52H72CuO12

Molecular Weight: 952.682

Cu(II)(2)-3,5-Dips(4) - 116696-26-5

CAS No. 116696-26-5
Product Name Cu(II)(2)-3,5-Dips(4)
Molecular Formula C52H72CuO12
Molecular Weight 952.682
IUPAC Name copper;2-hydroxy-3,5-di(propan-2-yl)benzoic acid
Standard InChI InChI=1S/4C13H18O3.Cu/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h4*5-8,14H,1-4H3,(H,15,16);
Standard InChIKey SMPFPQSEFFHTLQ-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.[Cu]
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator